3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide
Description
Properties
IUPAC Name |
3-[1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-34-13-5-11-26-21(30)10-12-28-23(32)17-6-3-4-7-19(17)29(24(28)33)15-22(31)27-18-14-16(25)8-9-20(18)35-2/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,26,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIAUCQXLRFFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is a synthetic derivative belonging to the class of quinazoline compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 357.81 g/mol |
| CAS Number | 921863-80-1 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies have shown that quinazoline derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Effects : The quinazoline scaffold is known for its anticancer potential. Studies suggest that derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This activity is often attributed to the inhibition of specific kinases involved in cancer progression .
The biological effects of the compound are primarily mediated through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular pathways critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer biology .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- A study on quinazoline derivatives revealed their potential as effective inhibitors of cancer cell lines with IC50 values ranging from 0.05 to 10 µM . This suggests that the target compound may exhibit comparable inhibitory effects.
- Another investigation highlighted the antimicrobial properties of related quinazoline derivatives, showing significant inhibition against E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The presence of the chloro and methoxy groups in the structure enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
2. Antimicrobial Properties
Compounds with a quinazoline backbone have been evaluated for their antimicrobial activity. The incorporation of the 5-chloro-2-methoxyphenyl group is believed to contribute to enhanced antimicrobial efficacy against a range of pathogens. In vitro studies have demonstrated that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Effective against bacterial strains | , |
| Anti-inflammatory | Reduces cytokine levels | , |
Notable Research Findings
- Anticancer Efficacy : A study evaluated a series of quinazoline derivatives similar to the compound , revealing IC50 values indicating potent cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .
- Antimicrobial Activity : A comparative analysis demonstrated that derivatives showed significant inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial potency .
- Anti-inflammatory Mechanism : Research indicated that compounds with similar structures could significantly reduce inflammation markers in animal models of arthritis, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values estimated via ChemDraw.
Bioactivity and Target Profiling
- Target Compound: Predicted to inhibit kinases or proteases due to quinazolinone’s affinity for ATP-binding pockets . The 5-chloro-2-methoxyphenyl group is associated with antimicrobial activity in analogues .
- Nitrobenzyl Analogue : Nitro groups often correlate with antibacterial activity but may increase cytotoxicity.
Q & A
What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Basic : The compound’s synthesis likely involves multi-step reactions, including amide coupling (e.g., using chloroacetyl chloride with amine intermediates) and cyclization steps. A typical approach involves:
- Step 1 : Condensation of 5-chloro-2-methoxyaniline with a carbamoyl-methyl precursor under reflux with POCl₃ as a catalyst (similar to methods in and ).
- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the tetrahydroquinazolinone core.
- Step 3 : Final N-alkylation with 3-methoxypropylamine.
Advanced : To optimize yield, employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. For example, highlights flow-chemistry approaches for precise control of reaction parameters, which can minimize side reactions and improve reproducibility.
How can the compound’s purity and structural integrity be validated post-synthesis?
Basic : Use HPLC (≥98% purity threshold) and NMR (¹H/¹³C) to confirm functional groups (e.g., methoxy protons at δ 3.2–3.5 ppm). Advanced : Single-crystal X-ray diffraction (using SHELXL for refinement, as in ) provides absolute stereochemical confirmation. For trace impurities, LC-MS coupled with tandem mass spectrometry identifies byproducts, such as incomplete cyclization intermediates.
What methodologies are suitable for assessing its potential biological activity, and how can contradictory assay results be resolved?
Basic : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) against standard cell lines (e.g., HeLa, MCF-7). Advanced : For conflicting results (e.g., high in vitro activity but low in vivo efficacy), conduct target engagement studies (e.g., SPR or ITC to measure binding affinity to enzymes like topoisomerases). suggests structural analogs with methoxy groups exhibit enhanced membrane permeability, which may explain discrepancies between assay types.
How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?
Advanced : If NMR data conflicts with DFT-optimized structures (e.g., unexpected coupling constants), perform variable-temperature NMR to probe dynamic effects like ring puckering. Additionally, use solid-state NMR or cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for the tetrahydroquinazolinone core). ’s SHELX refinement can reconcile crystallographic data with computational models.
What experimental design strategies are recommended for optimizing solubility and bioavailability?
Advanced : Use Quality-by-Design (QbD) principles:
- Solubility : Test co-solvents (e.g., PEG-400) or formulate as nanocrystals via antisolvent precipitation.
- Permeability : Employ Caco-2 cell monolayers to assess intestinal absorption.
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms). ’s flow-chemistry framework allows rapid iteration of formulation variables.
What safety protocols are critical when handling intermediates with reactive functional groups (e.g., chloroacetyl chloride)?
Basic : Follow Globally Harmonized System (GHS) guidelines:
- Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations.
- Neutralize waste with ammonia (). Advanced : Implement real-time gas sensors for volatile byproducts (e.g., HCl gas) and adhere to ’s safety protocols (P264, P305+P351+P338).
How does the compound’s stability under physiological conditions impact its application in long-term studies?
Advanced : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. For pH-dependent degradation (common in tetrahydroquinazolinones), use biphasic dissolution testing to simulate gastrointestinal transit. ’s analogs with methoxy groups show improved hydrolytic stability, suggesting structural modifications to enhance shelf life.
What analytical techniques are recommended for quantifying the compound in complex matrices (e.g., plasma)?
Advanced : Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., d₄-methoxy analogs) to minimize matrix effects. Validate per ICH Q2(R1) guidelines for linearity (1–1000 ng/mL), accuracy (≥90%), and precision (RSD <15%). ’s PubChem data provides reference fragmentation patterns for method development.
How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?
Advanced : Transition from batch to continuous-flow reactors () to control exothermic reactions (e.g., POCl₃-mediated steps). For crystallization, use seeding techniques with polymorph screens to ensure consistent particle size distribution. ’s recrystallization protocol (DMSO/water mixture) can be adapted for larger batches.
What strategies validate the compound’s target specificity in complex biological systems?
Advanced : Combine CRISPR-Cas9 knockout models (to confirm on-target effects) with thermal proteome profiling (TPP) to identify off-target interactions. ’s structural analogs in agrochemical research highlight the importance of fluorine scanning to enhance selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
